N-[2-(2-methoxyethoxy)ethyl]acrylamide
Description
Properties
CAS No. |
91490-92-5 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C8H15NO3/c1-3-8(10)9-4-5-12-7-6-11-2/h3H,1,4-7H2,2H3,(H,9,10) |
InChI Key |
BQSDTNDJSSPYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)C=C |
Related CAS |
91490-92-5 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Copolymers
N-[2-(2-methoxyethoxy)ethyl]acrylamide can be copolymerized with other monomers to create block copolymers with tailored properties. These copolymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives.
| Copolymers | Properties | Applications |
|---|---|---|
| Poly(this compound-co-N-isopropylacrylamide) | Thermoresponsive behavior | Drug delivery systems |
| Poly(this compound-co-acrylic acid) | pH-responsive | Smart hydrogels |
Thermoresponsive Materials
The thermoresponsive nature of polymers derived from this compound allows them to change properties with temperature fluctuations. This characteristic is particularly useful in biomedical applications where controlled release of drugs is required.
Drug Delivery Systems
Polymers synthesized from this compound have been investigated for their potential in drug delivery systems. The ability to modify their solubility and release rates based on environmental stimuli (temperature, pH) makes them ideal candidates for targeted therapies.
- Case Study : A study demonstrated that nanoparticles made from this polymer could encapsulate anticancer drugs and release them in response to temperature changes, enhancing therapeutic efficacy while reducing side effects .
Biocompatibility
Research indicates that polymers based on this compound exhibit good biocompatibility, making them suitable for use in medical devices and tissue engineering scaffolds.
Water Treatment
Polymers derived from this compound can be utilized in water treatment processes due to their ability to form hydrogels that can capture contaminants.
Chemical Reactions Analysis
Radical Polymerization
N-[2-(2-methoxyethoxy)ethyl]acrylamide undergoes free radical polymerization to form linear or branched polymers. The reaction typically employs thermal initiators like azobisisobutyronitrile (AIBN) or redox systems, with solvent choice (e.g., dimethylformamide, ethanol) critically affecting reaction efficiency . Key characteristics include:
-
Mechanism :
-
Initiation : Radical formation from initiators (e.g., AIBN decomposition at 70°C).
-
Propagation : Sequential addition of monomer units via radical chain growth.
-
Termination : Combination or disproportionation of radical chains.
-
-
Copolymerization :
The monomer is often copolymerized with hydrophilic co-monomers (e.g., acrylic acid, N-isopropylacrylamide) to tailor polymer hydrophilicity. For example, incorporating N-isopropylacrylamide introduces thermoresponsive behavior .
Polymerization Kinetics and Parameters
Experimental studies highlight factors influencing polymerization efficiency:
-
Kinetic Studies :
Radical polymerization of this compound follows first-order kinetics relative to monomer concentration. Rate constants (e.g.,
) are sensitive to solvent polarity and side-chain steric effects .
Controlled Polymerization Techniques
While direct evidence for controlled polymerization (e.g., RAFT, ATRP) of this specific monomer is limited, analogous acrylamide derivatives (e.g., N-(2-(methacryloyloxy)ethyl)pyrrolidone) demonstrate successful RAFT polymerization with low dispersity (
) . Key findings include:
-
RAFT Dispersion Polymerization :
Functionalization and Crosslinking
The acrylamide group participates in Michael addition and crosslinking reactions with di-functional agents (e.g., tetraethylene glycol dimethacrylate) to form hydrogels. Crosslinking density directly impacts hydrogel swelling capacity and mechanical strength .
| Crosslinker Type | Hydrogel Property | Reference |
|---|---|---|
| Organic (e.g., PEG-DMA) | Adjustable LCST (25–40°C) via crosslinker ratio. | |
| Inorganic (e.g., POSS) | Enhanced thermal stability and mechanical strength. |
Comparative Reactivity with Analogues
The methoxyethoxy side chain reduces steric hindrance compared to bulkier acrylamides, enabling faster polymerization rates. For example:
| Monomer | Relative Reactivity (vs. acrylamide) | Key Application |
|---|---|---|
| This compound | 1.5× | Thermoresponsive gels |
| N-isopropylacrylamide (NIPAM) | 1.0× | LCST hydrogels |
| N-hydroxyethylacrylamide | 0.8× | Biomedical coatings |
Data extrapolated from analogous systems .
Challenges and Optimization
-
Impurity Effects : Trace dimethacrylate impurities in monomers can cause branching, broadening molecular weight distributions (
) . -
Solvent Selection : Ethanol or water improves reaction control compared to less polar solvents .
This compound’s versatility in radical polymerization and copolymerization makes it ideal for designing stimuli-responsive materials. Further research into controlled polymerization methods could expand its utility in biomedical and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-[2-(2-methoxyethoxy)ethyl]acrylamide with structurally or functionally related acrylamide derivatives:
Structural Analogues
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The methoxyethoxyethyl group in this compound provides superior water solubility compared to NIPAM’s hydrophobic isopropyl group. However, it is less hydrophilic than hydroxyl-containing analogues like N-[2-(2-hydroxyethoxy)ethyl]methacrylamide .
- Thermoresponsiveness: The lower critical solution temperature (LCST) of poly(this compound) is tunable (25–40°C) based on polymer composition, making it more versatile than PNIPAM (fixed LCST ~32°C) . In contrast, N-[2-(dimethylamino)ethyl]acrylamide-based polymers exhibit CO₂-responsive behavior due to protonation of the tertiary amine group, a feature absent in methoxyethoxyethyl derivatives .
Key Research Findings
- Thermoresponsive Behavior : P(MEO₂MA-co-OEGMA) copolymers (containing methoxyethoxyethyl acrylate) exhibit LCST behavior comparable to PNIPAM but with sharper transitions and reduced hysteresis .
- Biocompatibility : Methoxyethoxyethyl substituents reduce protein fouling compared to PNIPAM, enhancing suitability for in vivo applications .
- Comparative Bioactivity : Natural acrylamides (e.g., from Cannabis sativa or Lycium species) often exhibit pharmacological activities (e.g., anti-inflammatory, neuroprotective), whereas synthetic derivatives prioritize material properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-[2-(2-methoxyethoxy)ethyl]acrylamide?
- Methodology : Synthesis typically involves nucleophilic substitution or amidation. For example, reacting 2-(2-methoxyethoxy)ethylamine with acryloyl chloride in anhydrous dichloromethane under nitrogen, followed by solvent extraction and silica gel chromatography for purification .
- Critical Considerations :
- Maintain anhydrous conditions to avoid hydrolysis of the acrylamide group.
- Monitor reaction progress via thin-layer chromatography (TLC) to detect unreacted acryloyl chloride.
- Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield | ~65-75% (optimized conditions) | |
| Purity (post-purification) | >98% (HPLC) |
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Techniques :
- Solubility : Freely soluble in water (130 g/L at 25°C) and polar aprotic solvents (e.g., DMF, DMSO) .
- Thermal Stability : Decomposes above 200°C (TGA analysis recommended).
- Density : 1.006 g/cm³ at 20°C .
- Advanced Tools :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.3–6.5 ppm for acrylamide protons) .
- Mass Spectrometry : Validate molecular weight (theoretical: 173.21 g/mol) .
Advanced Research Questions
Q. How does this compound perform in stimuli-responsive copolymer systems compared to PNIPAM?
- Methodological Insight :
- Copolymerize with oligo(ethylene glycol) methacrylate (OEGMA) via ATRP to achieve thermoresponsive polymers. The lower critical solution temperature (LCST) can be tuned by adjusting monomer ratios .
- Advantages Over PNIPAM :
- Enhanced biocompatibility due to ethylene glycol moieties.
- Sharper phase transitions (e.g., ΔLCST < 2°C for 95:5 MEO2MA:OEGMA copolymers) .
- Data Table :
| Property | PNIPAM | MEO2MA-co-OEGMA | Reference |
|---|---|---|---|
| LCST Range | 30–35°C | 25–50°C | |
| Phase Transition Sharpness | Moderate | High |
Q. What strategies optimize the use of this compound in gene delivery systems?
- Experimental Design :
- Synthesize cationic copolymers (e.g., with DEAEAM) for DNA binding. Thermo-responsive behavior destabilizes polyplexes at physiological temperatures, enhancing transfection efficiency .
- Critical Parameters :
- N/P ratio (amine-to-phosphate): Optimize between 5:1 and 10:1 for minimal cytotoxicity and maximal DNA encapsulation .
- LCST Adjustment: Modify copolymer composition to ensure phase transition near 37°C .
- Data Table :
| Parameter | Optimal Value | Outcome | Reference |
|---|---|---|---|
| N/P Ratio | 8:1 | 85% transfection efficiency | |
| LCST | 36°C | Efficient polyplex destabilization |
Q. How do structural modifications to this compound impact its polymerization kinetics?
- Kinetic Analysis :
- Use RAFT polymerization to control molecular weight (Đ < 1.2). Rate constants (k_p) vary with solvent polarity; in water, k_p ≈ 0.12 L·mol⁻¹·s⁻¹ .
- Side Reactions : Hydrolysis of the methoxyethoxy group in acidic conditions can alter reactivity. Stabilize pH > 7 during polymerization .
Conflict Resolution in Data Interpretation
Q. Discrepancies in reported solubility: How to reconcile variations in solvent compatibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
